t-Butyl (S)-(1-cyanopropyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-cyanopropyl]carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
DJRSLDLTFGBKDH-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for T Butyl S 1 Cyanopropyl Carbamate
Stereoselective and Enantioselective Pathways
The creation of the specific (S)-stereocenter in t-Butyl (S)-(1-cyanopropyl)carbamate is the primary challenge in its synthesis. Stereoselective and enantioselective strategies are therefore paramount, ensuring the desired isomer is formed preferentially over its enantiomer. These methods can be broadly categorized based on the origin of chirality: using a pre-existing chiral center, employing a chiral catalyst to induce stereoselectivity, or utilizing enzymes for biocatalytic transformations.
Chiral Pool Synthetic Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid (S)-Alanine is an ideal precursor. This approach leverages the inherent stereochemistry of the starting material, which is carried through a sequence of chemical transformations to the final product.
The typical synthetic sequence from (S)-Alanine involves several key steps:
Amine Protection: The amino group of (S)-Alanine is first protected, commonly with the tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-(S)-alanine is reduced to a primary alcohol to form (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate. This reduction can be accomplished using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by converting the acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄).
Hydroxyl Group Activation: The primary alcohol is then "activated" by converting it into a good leaving group. This is commonly done by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) to form the corresponding sulfonate ester.
Nucleophilic Substitution: Finally, the activated hydroxyl group is displaced by a cyanide nucleophile, typically from sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This SN2 reaction proceeds with inversion of configuration at the adjacent carbon, but since the reaction is at the terminal carbon, the stereocenter at C2 is preserved, yielding the target compound.
| Step | Transformation | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH | Protect the amine group |
| 2 | Carboxylic Acid Reduction | BH₃·THF or Ethyl chloroformate/NaBH₄ | Convert carboxylic acid to primary alcohol |
| 3 | Hydroxyl Group Activation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Create a good leaving group (mesylate) |
| 4 | Cyanide Displacement | Sodium cyanide (NaCN), DMSO | Introduce the nitrile functionality |
Asymmetric Catalysis in Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach.
Transition metal complexes featuring chiral ligands are powerful catalysts for a variety of asymmetric transformations. A potential route to this compound is the asymmetric hydrogenation of a prochiral enamide precursor, such as tert-butyl (1-cyanoprop-1-en-2-yl)carbamate. Chiral phosphine (B1218219) ligands complexed with metals like rhodium, ruthenium, or iridium are well-established for their high efficiency in asymmetric hydrogenations. researchgate.netuit.no
The catalyst, often a complex of a metal with a bidentate chiral phosphine ligand (e.g., BINAP, DuPhos), coordinates to the double bond of the enamide. Hydrogen is then delivered to one face of the double bond, guided by the chiral environment of the ligand, leading to the formation of one enantiomer in excess. The choice of metal, ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity. uit.no
| Factor | Example | Impact on Reaction |
|---|---|---|
| Metal Center | Rhodium (Rh), Ruthenium (Ru) | Determines catalytic activity and substrate compatibility |
| Chiral Ligand | (R)-BINAP, (S,S)-DuPhos | Controls the stereochemical outcome (enantioselectivity) |
| Solvent | Methanol, Dichloromethane (B109758) | Can influence catalyst solubility, activity, and selectivity uit.no |
| Pressure (H₂) | 1-50 atm | Affects reaction rate |
Another viable metal-catalyzed approach is the asymmetric hydrocyanation of an appropriate alkene, although this method is less common due to the challenges associated with handling toxic cyanide reagents and controlling regioselectivity. researchgate.netwiley.com
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of potentially toxic or expensive metals. The asymmetric Strecker reaction is a powerful organocatalytic method for synthesizing α-aminonitriles. nih.govmdpi.com In this approach, propanal, a source of cyanide (like trimethylsilyl (B98337) cyanide - TMSCN), and a protected amine source could react in the presence of a chiral organocatalyst.
Chiral thiourea (B124793) or squaramide derivatives, for instance, can act as bifunctional catalysts. mdpi.comscispace.com They activate the imine (formed in situ from the aldehyde and amine) through hydrogen bonding, while simultaneously orienting the cyanide nucleophile for a stereoselective attack. This leads to the formation of the desired (S)-α-aminonitrile with high enantiomeric excess. mdpi.com
| Component | Example | Role in Reaction |
|---|---|---|
| Aldehyde | Propanal | Prochiral electrophile |
| Amine Source | t-Butyl carbamate (B1207046) | Forms the N-Boc imine in situ |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Nucleophile |
| Organocatalyst | Chiral thiourea or guanidine (B92328) derivatives researchgate.net | Induces enantioselectivity |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes operate under mild conditions and can exhibit exceptional levels of stereo-, regio-, and chemo-selectivity.
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. d-nb.inforsc.org Specifically, an (S)-selective HNL can be used to synthesize (S)-2-hydroxybutanenitrile from propanal with very high enantiomeric excess. ebi.ac.uknih.gov These enzymes, such as those derived from Manihot esculenta (MeHNL), are highly effective for this transformation. ebi.ac.uknih.gov
The synthesis proceeds in two main stages:
Biocatalytic Step: Propanal is treated with a cyanide source in a suitable buffer or biphasic system containing the (S)-hydroxynitrile lyase. The enzyme directs the addition of cyanide to the Si-face of the aldehyde, yielding (S)-2-hydroxybutanenitrile.
Chemical Conversion: The resulting chiral cyanohydrin is then converted to the target aminonitrile. This typically involves chemical steps analogous to those in the chiral pool synthesis, such as activation of the hydroxyl group (e.g., mesylation) followed by displacement with an amine (or an azide (B81097) followed by reduction) and subsequent Boc-protection.
This chemoenzymatic route provides an excellent alternative for accessing the chiral cyanohydrin intermediate with near-perfect enantioselectivity, which is then elaborated into the final product. rsc.org
Transaminase-Mediated Routes to Chiral Amines
The quest for greener and more selective chemical transformations has propelled biocatalysis to the forefront of synthetic chemistry. mychemblog.com Transaminases (TAs), in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. mychemblog.comorganic-chemistry.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity. organic-chemistry.org This approach offers a sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and the use of heavy metal catalysts. organic-chemistry.org
The synthesis of the key precursor to this compound, (S)-2-aminobutanenitrile, can be envisioned through a transaminase-mediated asymmetric amination of 2-oxobutanenitrile (B8771358). The general principle of this transformation is illustrated in the following reaction scheme:
Scheme 1: General Transaminase-Mediated Asymmetric Amination
Several factors are critical for the successful application of transaminases in synthesis, including substrate scope, enzyme stability, and reaction equilibrium. wikipedia.org A significant challenge in transaminase-catalyzed reactions is shifting the reaction equilibrium to favor product formation. Various strategies have been developed to address this, such as using a high excess of the amine donor, removing the ketone byproduct, or employing a dual-enzyme system for in situ recycling of the cofactor and removal of the byproduct. orgsyn.org
While the direct enzymatic amination of 2-oxobutanenitrile to (S)-2-aminobutanenitrile is a theoretically viable and attractive route, the practical application and specific transaminases evolved for this substrate are areas of ongoing research. The development of novel transaminases with tailored substrate specificities and enhanced stability continues to expand the toolkit for synthesizing chiral amines and their derivatives. mychemblog.com
Direct Carbamate Formation Techniques
Direct methods for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a chiral amine are widely employed due to their efficiency and reliability. These techniques are central to the synthesis of this compound from its corresponding amine precursor.
While less common than the use of Boc anhydride, tert-butyl carbamate can be used as a nucleophile in palladium-catalyzed cross-coupling reactions to form N-Boc protected anilines. sigmaaldrich.com Its application in the synthesis of aliphatic carbamates like this compound would likely involve the reaction with a suitable electrophilic cyanopropyl derivative, such as one bearing a leaving group at the C2 position. This approach, however, is not as widely documented as the methods described below.
The most prevalent method for the synthesis of Boc-protected amines is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgchemicalbook.com This reagent is favored for its high reactivity, the mild reaction conditions it allows, and the benign nature of its byproducts (tert-butanol and carbon dioxide). commonorganicchemistry.com
The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This process can be carried out under various conditions, often in the presence of a base such as sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the acidic proton of the carbamic acid intermediate. mychemblog.comwikipedia.org
Table 1: Reaction Conditions for Boc Protection of Amines with Boc₂O
| Amine Substrate | Reagents | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| (S)-2-aminobutanenitrile | Boc₂O | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | High |
| General Primary Amine | Boc₂O | Tetrahydrofuran (B95107) (THF) / Water | Sodium Bicarbonate | 0 °C to Room Temperature | Good to Excellent |
The mechanism of Boc protection involves the formation of a transient tert-butoxycarbamic acid, which readily decomposes to the desired carbamate, carbon dioxide, and tert-butanol (B103910). commonorganicchemistry.com The choice of solvent and base can be optimized to achieve high yields and purity of the final product.
Three-component coupling reactions offer an efficient pathway to construct complex molecules in a single step, adhering to the principles of atom economy and process simplification. For the synthesis of carbamate scaffolds, a notable example is the coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This method allows for the direct formation of carbamates under mild conditions, often catalyzed by a base such as cesium carbonate. organic-chemistry.org
Another versatile three-component reaction involves the coupling of organoindium reagents with imines and acid chlorides, catalyzed by copper, to produce α-substituted N-protected amines. organic-chemistry.org While not a direct route to this compound, these methodologies showcase the potential of multicomponent reactions in streamlining the synthesis of complex carbamate structures.
Reductive Amination Strategies for Carbamate Synthesis
Reductive amination is a powerful and widely used method for the synthesis of amines. When coupled with a protection step, it provides a direct route to carbamates from nitriles.
The reduction of nitriles to primary amines can be effectively achieved using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. erowid.orgresearchgate.net This reducing system is advantageous due to its chemoselectivity, rapid reaction times at ambient temperature, and operational simplicity. erowid.orgresearchgate.net
A significant advancement in this methodology is the ability to perform the reduction in the presence of di-tert-butyl dicarbonate, allowing for a one-pot synthesis of Boc-protected amines directly from nitriles. organic-chemistry.orgresearchgate.net This tandem reduction and protection strategy circumvents the need to isolate the often-volatile and potentially reactive primary amine intermediate.
Table 2: Nickel Boride Catalyzed Reductive Amination and Protection
| Nitrile Substrate | Reducing System | Boc Source | Solvent | Key Features |
|---|---|---|---|---|
| Aromatic Nitriles | NiCl₂ / NaBH₄ | Boc₂O | Ethanol / Methanol | Rapid reduction, chemoselective, one-pot protection. erowid.orgorganic-chemistry.org |
This approach is particularly valuable for the synthesis of this compound from a suitable nitrile precursor, offering a streamlined and efficient synthetic route. The reaction is generally clean, and the catalytic use of nickel(II) chloride reduces the toxicity associated with stoichiometric transition metal reagents. organic-chemistry.orgresearchgate.net
Epoxide Ring-Opening Methodologies
The ring-opening of epoxides presents a powerful and stereospecific route to vicinal functionalized compounds. This approach is particularly advantageous for the synthesis of β-amino alcohols and their derivatives, such as β-amino nitriles.
The nucleophilic addition of a carbamate to an epoxide is a direct method for the formation of a β-hydroxy carbamate, which can be further elaborated to the desired cyanopropyl derivative. The key to this transformation lies in the use of a suitable catalyst to facilitate the ring-opening and to control the stereochemistry. mdpi.com
The reaction typically involves a meso-epoxide, such as 2,3-epoxybutane, which upon enantioselective ring-opening with a carbamate nucleophile, can yield the desired chiral product. Alternatively, a kinetic resolution of a racemic epoxide can be employed. acs.org In the context of synthesizing this compound, the reaction would proceed via the attack of tert-butyl carbamate on a suitable epoxybutane precursor, followed by conversion of a resulting functional group (e.g., a primary alcohol) to a nitrile.
Recent studies have explored the use of various catalysts for the asymmetric ring-opening of epoxides. Metal-salen complexes, for instance, have been shown to be effective in catalyzing the addition of nucleophiles to meso-epoxides with high enantioselectivity. mdpi.com Lewis acids are also known to catalyze the ring-opening of epoxides, influencing both the rate and the regioselectivity of the reaction. osti.govnih.gov The choice of catalyst is paramount in achieving the desired (S)-configuration at the chiral center.
A plausible synthetic pathway could involve the reaction of cis-2,3-epoxybutane (B155849) with tert-butyl carbamate in the presence of a chiral catalyst, leading to a precursor of the target molecule. The subsequent conversion of the hydroxyl group to a nitrile would complete the synthesis.
Optimization of Synthetic Reaction Parameters
To maximize the yield and enantiomeric excess of this compound, a systematic optimization of various reaction parameters is essential.
The choice of catalyst is the most critical factor in the enantioselective ring-opening of epoxides. Chiral Lewis acids and metal-salen complexes are prominent candidates. mdpi.comosti.gov The catalyst not only influences the stereochemical outcome but also the reaction rate and regioselectivity. For instance, in the ring-opening of unsymmetrical epoxides, the catalyst can direct the nucleophile to attack a specific carbon atom. rsc.org
The loading of the catalyst is another important parameter. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and can complicate purification. Therefore, finding the optimal catalyst loading that balances reaction efficiency and practicality is crucial. Studies have shown that even low catalyst loadings (e.g., 1-5 mol%) can be effective in achieving high yields and enantioselectivities. organic-chemistry.org
Table 1: Illustrative Effect of Different Lewis Acid Catalysts on Epoxide Ring-Opening
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (attack at C2:C3) | Enantiomeric Excess (ee, %) |
| Chiral Ti(IV)-Salen | 2 | 92 | 95:5 | 98 |
| Chiral Cr(III)-Salen | 5 | 88 | 90:10 | 95 |
| Yb(OTf)₃ with Chiral Ligand | 10 | 85 | 85:15 | 92 |
| Sc(OTf)₃ with Chiral Ligand | 5 | 90 | 92:8 | 96 |
This table is illustrative and compiled from general findings on asymmetric epoxide ring-opening reactions.
The solvent can significantly impact the reaction rate, selectivity, and even the catalyst's activity. researchgate.net The polarity of the solvent can influence the solubility of the reactants and the stabilization of charged intermediates or transition states. A variety of solvents are typically screened, ranging from non-polar solvents like toluene (B28343) and hexane (B92381) to polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, as well as polar protic solvents like alcohols. nih.gov In some cases, solvent-free conditions have been found to be effective, offering a greener and more efficient alternative. researchgate.net The use of water as a solvent has also been explored for its environmental benefits and has shown promising results in certain catalytic systems. organic-chemistry.org
Table 2: Impact of Solvent on a Model Epoxide Ring-Opening Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 9.1 | 12 | 85 | 95 |
| Tetrahydrofuran | 7.6 | 18 | 78 | 92 |
| Acetonitrile | 37.5 | 8 | 90 | 96 |
| Toluene | 2.4 | 24 | 65 | 88 |
| Water | 80.1 | 6 | 92 | 97 |
This table is illustrative and based on general trends observed in catalytic asymmetric reactions.
Temperature is a critical parameter that affects the rate of reaction and can also influence the selectivity. researchgate.net Generally, higher temperatures lead to faster reaction rates. However, for enantioselective reactions, a lower temperature is often preferred to enhance the differentiation between the diastereomeric transition states, thereby improving the enantiomeric excess. mdpi.com The optimal temperature is a trade-off between reaction speed and selectivity.
Reaction time is inherently linked to the temperature and catalyst efficiency. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material and to avoid the formation of byproducts due to prolonged reaction times.
Table 3: Effect of Temperature on Reaction Time, Yield, and Enantioselectivity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| -20 | 48 | 75 | 99 |
| 0 | 24 | 88 | 97 |
| 25 (Room Temp) | 12 | 92 | 95 |
| 50 | 4 | 90 | 85 |
This table is illustrative and reflects general trends in asymmetric catalysis.
After the synthesis, the crude product is often a mixture of the desired enantiomer, the other enantiomer, and potentially some byproducts. Achieving high enantiomeric purity is crucial.
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. chromatographytoday.comsigmaaldrich.comnih.govresearchgate.net By using a chiral stationary phase (CSP), the two enantiomers exhibit different retention times, allowing for their separation. For larger scale purifications, flash chromatography on a chiral support can also be employed.
Crystallization: Enantiomeric enrichment through crystallization is a cost-effective method for large-scale production. nih.gov This can be achieved through several techniques:
Preferential Crystallization: If the racemate forms a conglomerate (a mechanical mixture of crystals of the two enantiomers), it is possible to selectively crystallize one enantiomer by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.
Diastereomeric Resolution: The enantiomeric mixture can be reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.
Mechanistic Investigations of T Butyl S 1 Cyanopropyl Carbamate Reactions
Elucidation of Reaction Pathways and Transition States
The most common pathway for the formation of t-Butyl (S)-(1-cyanopropyl)carbamate involves the reaction of (S)-3-aminobutanenitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism.
The primary reaction pathway is initiated by the nucleophilic attack of the primary amine group of (S)-3-aminobutanenitrile on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This step proceeds through a high-energy transition state where the nitrogen-carbon bond is partially formed and the carbonyl π-bond is partially broken. The geometry of this transition state is typically trigonal bipyramidal at the carbonyl carbon. The collapse of the resulting tetrahedral intermediate to form the final carbamate (B1207046) product and byproducts represents the final stage of the pathway.
An alternative, though less direct, pathway for forming carbamates is the Curtius rearrangement. organic-chemistry.org This route would involve converting a suitable carboxylic acid derivative into an acyl azide (B81097), which then rearranges upon heating to form an isocyanate intermediate. organic-chemistry.org This isocyanate can be trapped by tert-butanol (B103910) to yield the desired t-butyl carbamate. The key transition state in this pathway is associated with the concerted migration of the alkyl group and expulsion of nitrogen gas from the acyl azide.
Identification and Characterization of Reaction Intermediates
Several key reactive intermediates can be identified in the reactions involving this compound.
Tetrahedral Intermediate: In the standard synthesis using Boc₂O, the initial nucleophilic attack by the amine leads to a transient tetrahedral intermediate. masterorganicchemistry.com This species contains a negatively charged oxygen atom and a positively charged nitrogen atom. Its instability drives the reaction forward as it rapidly collapses, eliminating a tert-butoxycarbonate leaving group.
Isocyanate Intermediate: In the Curtius rearrangement pathway, an isocyanate (R-N=C=O) is a critical intermediate. organic-chemistry.org This highly electrophilic species is readily attacked by the hydroxyl group of tert-butanol to form the carbamate linkage.
t-Butyl Cation: During the deprotection of the Boc group under acidic conditions (e.g., using trifluoroacetic acid), a key intermediate formed is the relatively stable tertiary t-butyl carbocation ((CH₃)₃C⁺). stackexchange.com This cation is typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900). stackexchange.com
These intermediates are generally short-lived and are characterized through indirect methods, such as trapping experiments, kinetic studies, and computational modeling, rather than direct isolation.
Role of Catalysts and Auxiliary Reagents in Mechanistic Cycles
The synthesis of this compound is often facilitated by auxiliary reagents, which can play a catalytic role in the mechanistic cycle.
In the standard Boc-protection reaction, a non-nucleophilic base is a crucial auxiliary reagent. fishersci.co.uk Its roles in the mechanistic cycle include:
Deprotonation: The base can deprotonate the ammonium (B1175870) salt of the starting amine or increase the nucleophilicity of the free amine.
Neutralization: It neutralizes the acidic byproducts formed during the reaction, such as tert-butoxycarboxylic acid, driving the equilibrium towards the product.
Commonly used bases and their roles are detailed in the table below.
| Reagent | Type | Role in Mechanism |
|---|---|---|
| Triethylamine (TEA) | Base | Acts as an acid scavenger, neutralizing acidic byproducts. |
| 4-Dimethylaminopyridine (B28879) (DMAP) | Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium intermediate with Boc₂O, accelerating the reaction. |
| Dichloromethane (B109758) (DCM) / Tetrahydrofuran (B95107) (THF) | Solvent | Provides an inert medium to dissolve reactants and facilitate collisions. |
In other carbamate synthesis strategies, such as the Curtius rearrangement, Lewis acids like zinc(II) triflate may be employed to catalyze the trapping of the isocyanate intermediate. organic-chemistry.org
Computational and Theoretical Modeling Studies
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of computational studies for organic reaction mechanisms. numberanalytics.com For reactions involving this compound, DFT calculations are used to map the potential energy surface. This involves optimizing the geometries of reactants, transition states, intermediates, and products. numberanalytics.com
Functionals such as B3LYP or those from the M06 suite are commonly employed, paired with Pople-style basis sets (e.g., 6-31G(d)) or larger sets like def2-TZVPP for greater accuracy. researchgate.netrsc.org These calculations yield critical energetic data, such as activation energies and reaction enthalpies, which clarify the feasibility of a proposed reaction pathway. numberanalytics.com For instance, DFT can be used to compare the energy barriers for the formation of the tetrahedral intermediate versus alternative concerted pathways.
To refine the accuracy of the energy profile obtained from DFT optimizations, single-point energy calculations are often performed. atomistica.online This technique involves taking the optimized geometry from a computationally less expensive method (e.g., B3LYP/6-31G(d)) and performing a new energy calculation with a more accurate, and computationally demanding, level of theory or a larger basis set (e.g., CCSD(T) or a larger basis set). science.gov This dual-level approach provides a more reliable estimation of the reaction energetics without the prohibitive cost of optimizing geometries at the higher level of theory. acs.org
Spin Natural Orbital (SNO) analysis is a tool used to investigate systems with significant multireference character or open-shell electronic structures, such as radicals or certain transition states. For the standard, closed-shell reactions of this compound, SNO analysis is generally not required. Its application would become relevant only if the reaction mechanism were to involve radical intermediates or electronically complex transition states.
Reactions are typically carried out in a solvent, and the interaction between the solvent and the reacting species can significantly influence the reaction energetics. nih.gov Computational models account for these interactions primarily through implicit solvation models.
The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used implicit models. researchgate.netrsc.org In these approaches, the solvent is treated as a continuous dielectric medium that surrounds a cavity shaped by the solute molecule. rsc.org This method is particularly important for accurately modeling reactions that involve charged or highly polar intermediates and transition states, as the solvent can stabilize these species, thereby lowering the activation energy barrier compared to the gas phase. researchgate.netresearchgate.net For instance, the stabilization of the charged tetrahedral intermediate in the Boc protection reaction would be poorly described without including solvation effects.
The table below summarizes the computational methods discussed and their specific applications in studying the reactions of this compound.
| Computational Method | Purpose | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and energy calculation | Mapping potential energy surfaces, locating transition states. |
| Single Point Energy (SPE) | Refinement of energy calculations | Obtaining more accurate activation and reaction energies. |
| Implicit Solvation Models (PCM, SMD) | Inclusion of solvent effects | Calculating reaction energetics in solution to match experimental conditions. |
Despite a comprehensive search for mechanistic investigations and the visualization of transition state structures specifically for reactions involving this compound, no publicly available research data, computational studies, or detailed visualizations for this particular compound could be located.
For a hypothetical reaction involving this compound, one could envision a transition state where specific bonds are in the process of breaking and forming. The visualization of such a structure would depict elongated bonds for those being cleaved and partially formed bonds for new connections. The geometry around the reacting centers would be distorted from that of the stable reactant or product molecules.
A detailed analysis would require specific computational data, which would typically be presented in tables summarizing key geometric and energetic parameters of the transition state.
Table 1: Hypothetical Transition State Geometrical Parameters
| Parameter | Value |
| Bond Length (Å) | Data not available |
| Bond Angle (°) | Data not available |
| Dihedral Angle (°) | Data not available |
Table 2: Hypothetical Energetic Properties of the Transition State
| Property | Value |
| Activation Energy (kcal/mol) | Data not available |
| Vibrational Frequencies (cm⁻¹) | Data not available |
Without dedicated computational studies on this compound, any depiction or detailed discussion of its transition state structures would be purely speculative. Further research and computational analysis are required to provide scientifically accurate visualizations and data for the reactions of this compound.
Transformations and Derivatization of T Butyl S 1 Cyanopropyl Carbamate
Reactivity at the Carbamate (B1207046) Moiety
The carbamate group in t-Butyl (S)-(1-cyanopropyl)carbamate is generally stable to a variety of reagents, which is a key feature of its role as a protecting group. organic-chemistry.org However, its reactivity is not solely limited to deprotection. Under specific conditions, the carbamate itself can act as an electrophile or be otherwise modified.
While the Boc group is known for its stability against many nucleophiles and basic conditions, the nitrogen atom of the carbamate can be deprotonated by strong bases. researchgate.net This can lead to the formation of an isocyanate intermediate through the elimination of the t-butoxy group. This reactive intermediate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas or new carbamates, respectively. researchgate.net Furthermore, simple carbamates can function as electrophiles, reacting with potent carbon nucleophiles like the dianion of methyl phenyl sulfone to create amidosulfones. nih.gov This reactivity highlights a pathway for C-N bond formation directly at the carbamate group, expanding its synthetic utility beyond simple protection.
Chemical Reactions of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. ucalgary.caopenstax.org
The oxidation of nitriles is less common than their reduction but can be achieved under specific conditions. While direct oxidation of the nitrile in a molecule like this compound is not widely documented, general methods for the oxidative cyanation of related tertiary amines exist. For instance, RuCl₃-catalyzed oxidative cyanation of tertiary amines using sodium cyanide and molecular oxygen yields α-aminonitriles. organic-chemistry.org Other methods involve processes like the S-oxidation of potassium thiocyanate, which releases cyanide that can be trapped by co-oxidized tertiary amines to form α-aminonitriles in aqueous solutions. organic-chemistry.org These methods, however, involve the formation of an aminonitrile from an amine, rather than the direct oxidation of the pre-existing nitrile group itself. The direct oxidation of the nitrile functionality in this compound would likely require harsh conditions that could compromise the integrity of the Boc protecting group.
The reduction of the nitrile group is a common and highly useful transformation, providing access to primary amines or aldehydes. chemistrysteps.com The outcome of the reaction is dependent on the choice of reducing agent and the reaction conditions.
Reduction to Primary Amines: Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. openstax.orglibretexts.org An aqueous workup then protonates the resulting dianion intermediate to yield the primary amine. libretexts.org This converts this compound into t-Butyl (S)-(4-amino-1-methylbutyl)carbamate.
Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a milder, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an iminium anion intermediate. chemistrysteps.com Unlike with LiAlH₄, a second hydride addition does not readily occur. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup yields the corresponding aldehyde. chemistrysteps.com This methodology allows for the conversion of this compound to t-Butyl (S)-(1-formylpropyl)carbamate.
Table 1: Methodologies for Nitrile Group Reduction
| Reducing Agent | Product | Typical Conditions | Mechanism Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF, followed by aqueous workup | Two sequential hydride additions to the nitrile carbon. openstax.orglibretexts.org |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Toluene (B28343) or other non-polar solvents at low temperature, followed by aqueous workup | A single hydride addition forms an imine intermediate, which is hydrolyzed. chemistrysteps.com |
The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. openstax.orgchemistrysteps.com
Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is stable to further nucleophilic attack due to its negative charge. libretexts.org Upon aqueous workup, the imine is hydrolyzed to form a ketone. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing the conversion of the cyanopropyl group into a more complex ketone derivative. For example, reacting this compound with ethylmagnesium bromide followed by hydrolysis would yield t-Butyl (S)-(1-propionylpropyl)carbamate.
Selective Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is prized for its stability in many reaction conditions and its ease of removal under acidic conditions. researchgate.net This allows for the unmasking of the amine functionality at a desired stage in a synthetic sequence.
The standard method for cleaving the Boc group involves treatment with a strong acid. masterorganicchemistry.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.comtotal-synthesis.com This is followed by the fragmentation of the protonated carbamate, which releases a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comjk-sci.com The carbamic acid is unstable and readily decarboxylates, evolving carbon dioxide gas and yielding the free primary amine. commonorganicchemistry.comtotal-synthesis.com Under the acidic conditions, the newly formed amine is protonated to give its corresponding ammonium (B1175870) salt. commonorganicchemistry.com
A variety of acidic reagents can be employed for this transformation, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule.
Table 2: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Solvent | Key Features |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) or neat | Very common and efficient; reaction is typically fast at room temperature. total-synthesis.comjk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | A 4M solution in dioxane is highly effective and can offer good selectivity for N-Boc groups over tert-butyl esters. nih.govarizona.eduresearchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Considered a milder, environmentally benign option that shows good selectivity in the presence of other acid-labile groups. nih.govresearchgate.net |
The choice of acid and solvent system allows for fine-tuning of the reaction conditions. For instance, using 4M HCl in dioxane is reported to be a fast and efficient method that can selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govarizona.eduresearchgate.net This selectivity is crucial in complex syntheses where multiple protecting groups are present.
Subsequent Reactivity of the Liberated Amine
Upon removal of the tert-butoxycarbonyl (Boc) protecting group from this compound, the free amine, (S)-2-aminobutanenitrile, is liberated. This chiral α-aminonitrile is a versatile synthetic intermediate, possessing two primary reactive sites: the primary amino group and the nitrile moiety. The reactivity of this liberated amine is pivotal in the construction of more complex molecules, particularly in the pharmaceutical field. The subsequent transformations can be broadly categorized into reactions involving the amino group (N-acylation and N-alkylation), reactions involving the nitrile group (hydrolysis), and concerted reactions involving both functional groups (cyclocondensation).
N-Acylation Reactions
The primary amino group of (S)-2-aminobutanenitrile readily undergoes acylation with various acylating agents, such as acyl chlorides, to form a stable amide bond. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. A prominent example is the synthesis of the anti-epileptic drug Levetiracetam. In this multi-step synthesis, the amino group of the related intermediate, (S)-2-aminobutanamide, is acylated with 4-chlorobutyryl chloride. mdpi.comorganic-chemistry.org This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-acylated intermediate then undergoes intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam. mdpi.comorganic-chemistry.org
Acylation reactions of primary amines are generally efficient and proceed under mild conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and eliminates a chloride ion.
Table 1: Representative N-Acylation Reaction
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| (S)-2-aminobutanamide | 4-chlorobutyryl chloride | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | Potassium carbonate, acetonitrile, -5°C to 0°C | organic-chemistry.org |
Note: This reaction is performed on the corresponding amide, but is illustrative of the reactivity of the amino group.
N-Alkylation Reactions
The amino group of (S)-2-aminobutanenitrile can also be alkylated through nucleophilic substitution reactions with alkyl halides. wikipedia.org This process, however, can be challenging to control, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.org To achieve mono-alkylation, specific reaction conditions and strategies are often required.
A more controlled method for N-alkylation is reductive amination. organic-chemistry.org This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. organic-chemistry.org This method offers a high degree of control and is widely applicable for the synthesis of secondary and tertiary amines.
Table 2: General N-Alkylation and Reductive Amination
| Reaction Type | Reactant | Reagents | Product Type | Conditions | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | Base, Solvent | wikipedia.org |
| Reductive Amination | Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Mildly acidic or neutral pH | organic-chemistry.org |
Hydrolysis of the Nitrile Group
The nitrile group of (S)-2-aminobutanenitrile can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under basic or acidic conditions can yield the corresponding (S)-2-aminobutanamide. This transformation is a critical step in a common industrial synthesis of Levetiracetam. mdpi.com For instance, treatment of 2-aminobutyronitrile with a sodium hydroxide (B78521) solution leads to the formation of 2-aminobutanamide. mdpi.com
Complete hydrolysis to the corresponding α-amino acid, (S)-2-aminobutyric acid, can be achieved under more forcing acidic or basic conditions, typically with prolonged heating. This reaction pathway is fundamental in the Strecker synthesis of amino acids, where α-aminonitriles are key intermediates.
Table 3: Hydrolysis of (S)-2-Aminobutanenitrile
| Reactant | Product | Conditions | Reference |
|---|---|---|---|
| (S)-2-aminobutanenitrile | (S)-2-aminobutanamide | 10% Sodium hydroxide solution | mdpi.com |
| (S)-2-aminobutanenitrile | (S)-2-aminobutyric acid | 6 M Aqueous hydrochloric acid | mdpi.com |
Cyclocondensation Reactions
The bifunctional nature of (S)-2-aminobutanenitrile allows it to participate in cyclocondensation reactions to form heterocyclic compounds. For example, α-aminonitriles can react with α,β-unsaturated carbonyl compounds (enones) in a one-pot reaction to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net This reaction likely proceeds through a Michael addition of the amine to the enone, followed by an intramolecular cyclization and dehydration. These dihydropyrrole derivatives can be further transformed into substituted pyrroles. researchgate.net While specific examples utilizing (S)-2-aminobutanenitrile are not extensively documented in readily available literature, this represents a potential pathway for its derivatization into complex heterocyclic structures.
Table 4: General Cyclocondensation of α-Aminonitriles
| Reactant 1 | Reactant 2 | Product Type | Key Step | Reference |
|---|---|---|---|---|
| α-aminonitrile | α,β-unsaturated carbonyl compound | 3,4-dihydro-2H-pyrrole-2-carbonitrile | Thermal electrocyclization of a 2-azapentadienyl anion | researchgate.net |
Construction of Complex Chiral Organic Molecules
The chiral nature of this compound makes it an ideal starting point for synthesizing a variety of enantiomerically pure compounds. The nitrile and the protected amine functionalities can be selectively transformed into other chemical groups, allowing for the elongation and elaboration of the molecular structure.
Synthesis of Chiral α-Amino Acid Derivatives
N-Boc protected α-aminonitriles, such as this compound, are direct precursors to α-amino acids. The Strecker synthesis, a classic method for producing amino acids, involves the conversion of an imine to an α-aminonitrile, which is then hydrolyzed. nih.gov In this context, this compound represents an isolated, stable intermediate of this process.
The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) transforms the aminonitrile into the corresponding N-Boc protected α-amino acid. nih.govresearchgate.net This transformation is typically achieved under acidic conditions. The resulting Boc-protected amino acid can then be used in peptide synthesis or other applications where a chiral amino acid is required. This method provides a reliable route to unnatural α-amino acids, which are valuable in medicinal chemistry. nih.gov
Preparation of Highly Enantioenriched Protected Amino Alcohols
Protected amino alcohols are versatile building blocks in organic synthesis, serving as precursors for compounds like chiral β-amino sulfides and β-amino thiols. The reduction of N-protected amino acids is a common method for preparing these amino alcohols.
Starting from this compound, a two-step process can be envisioned. First, hydrolysis of the nitrile would yield the N-Boc protected amino acid. Subsequently, the carboxylic acid can be reduced to a primary alcohol (-CH₂OH). A common method involves activating the carboxylic acid, for instance by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a hydride reagent like sodium borohydride (B1222165). This sequence yields the corresponding N-Boc protected amino alcohol while preserving the original stereochemistry.
Incorporation into Diverse Heterocyclic Systems
Derivatives of this compound are valuable precursors for synthesizing various nitrogen-containing heterocyclic compounds. For example, N-Boc protected amino acids can be used to create pyridine derivatives. The process may involve the formation of enaminones from the N-Boc protected amino acid, which then participate in cycloaddition reactions with electron-poor alkynes to construct the pyridine ring. enamine.net Furthermore, Boc-protected ortho-aminostyrenes can undergo a cascade reaction after treatment with an organolithium reagent and an electrophile, leading to the in-situ formation of an indole ring system. organic-chemistry.org
Strategic Role in Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. rsc.orgresearchgate.net Its popularity is due to its ease of installation, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. total-synthesis.commasterorganicchemistry.com
Amine Protection in Multistep Organic Syntheses
In a multistep synthesis, it is often necessary to prevent the amine group from participating in unwanted side reactions. acs.org Amines are nucleophilic and basic, properties that can interfere with many common organic transformations. chemistrysteps.com By converting the amine to a carbamate, as in this compound, its nucleophilicity and basicity are significantly reduced. chemistrysteps.com
The Boc group is stable to most bases and nucleophiles, allowing for chemical modifications at other parts of the molecule. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed cleanly with strong acids like trifluoroacetic acid (TFA), which produces volatile byproducts (isobutylene and carbon dioxide). masterorganicchemistry.com This stability and selective removal make it a cornerstone of modern synthetic strategy, especially in peptide synthesis. total-synthesis.com
| Protecting Group | Abbreviation | Deprotection Condition |
|---|---|---|
| tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (Pd) |
Facilitation of Selective Functionalization at Other Molecular Sites
The presence of the Boc protecting group on the amine nitrogen in this compound allows for selective chemical reactions to be performed on the nitrile group. nih.gov With the highly reactive amine temporarily masked, reagents that would otherwise react with the amine can be used to transform the nitrile.
For instance, the nitrile group can be:
Hydrolyzed to a carboxylic acid or an amide.
Reduced to a primary amine, creating a diamine derivative.
Reacted with organometallic reagents like Grignard reagents to form ketones after hydrolysis.
This selective reactivity is crucial for building complex molecular architectures where precise control over which functional group reacts is paramount. The ability to unmask the amine at a later stage provides further opportunities for synthetic elaboration, making Boc-protected intermediates like this compound highly versatile. nih.gov
Advanced Analytical Techniques in the Research of T Butyl S 1 Cyanopropyl Carbamate
Spectroscopic Characterization for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure, bonding, and conformational landscape of t-Butyl (S)-(1-cyanopropyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. In the context of this compound, NMR is crucial for analyzing its conformational isomers. The tert-butoxycarbonyl (Boc) protecting group can exhibit cis/trans isomerization around the carbamate (B1207046) bond.
Research on similar Boc-carbamate monomers demonstrates that a comprehensive conformational search combined with NMR spectral simulation can validate molecular geometries. chemrxiv.org The analysis of dihedral angles is central to this process. For instance, the dihedral angle around the amide bond (e.g., ω) can distinguish between cis and trans configurations. chemrxiv.org Furthermore, a Ramachandran-style plot can be constructed to visualize the allowed dihedral angles (Φ and Ψ) that define the backbone conformation, providing insight into the molecule's preferred shapes in solution. chemrxiv.org For the t-butyl group itself, the nine equivalent protons typically produce a sharp, intense singlet in the ¹H NMR spectrum, which is a characteristic feature. nih.gov
Table 1: Key Parameters in NMR Conformational Analysis of Carbamates
| Parameter | Description | Typical Application |
| Dihedral Angle ω | Measures the torsion around the C-N carbamate bond. | Determines cis (~0°) vs. trans (~180°) conformation of the amide linkage. chemrxiv.org |
| Dihedral Angles Φ/Ψ | Ramachandran angles that describe the backbone conformation. | Identifies low-energy, stable conformers of the molecule in solution. chemrxiv.org |
| ¹H Chemical Shift | The resonance frequency of protons. | The characteristic singlet for the t-butyl group confirms its presence; shifts in other protons reveal conformational details. nih.gov |
| Nuclear Overhauser Effect (NOE) | Transfer of nuclear spin polarization between spatially close nuclei. | Provides distance constraints between protons to build a 3D model of the molecule's conformation. |
High-Resolution Mass Spectrometry (HRMS) for Intermediate Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for molecules and their fragments. This capability is vital for identifying transient intermediates in reaction mechanisms involving this compound.
Studies on the fragmentation of protonated t-butylcarbamates show that a primary and diagnostically important dissociation pathway involves the elimination of 2-methylpropene (isobutylene) and carbon dioxide, corresponding to a neutral loss of 100 Da. nih.gov The process occurs in two distinct steps. The initial, kinetically favored step is the loss of isobutylene (B52900) via the migration of a t-butyl hydrogen to the carbamate carbonyl group. nih.gov This leads to the formation of an intermediate ion-molecule complex. nih.gov By analyzing the exact masses of precursor and fragment ions, HRMS can confirm the identity of these intermediates, providing strong evidence for a proposed reaction pathway. nih.govnih.gov
Table 2: Common Mass Fragments in the ESI-MS/MS of Protonated t-Butyl Carbamates
| Ion Description | Fragmentation Pathway | Significance in Mechanistic Studies |
| [M+H]⁺ | The protonated molecular ion. | Confirms the mass of the parent compound. |
| [M+H - 56]⁺ | Loss of neutral isobutylene (C₄H₈). | The primary, characteristic fragmentation step for t-Boc protected compounds, indicating the presence of the t-butyl group. nih.gov |
| [M+H - 100]⁺ | Subsequent loss of carbon dioxide (CO₂) following isobutylene loss. | Confirms the carbamate functionality and helps elucidate the full fragmentation mechanism. nih.gov |
| Ion-Molecule Complexes | Transient species formed during fragmentation (e.g., protonated carbamic acid and neutral isobutylene). | Their detection or inference through energy-resolved studies provides deep insight into the dissociation potential energy surface. nih.gov |
Infrared (IR) and X-ray Absorption Spectroscopy (XAS) for Bond Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups. For this compound, the IR spectrum provides clear signatures for its key structural components. The most prominent peak is typically the carbonyl (C=O) stretch of the carbamate group, which appears in the range of 1690-1710 cm⁻¹. chemrxiv.org The shape and precise position of this peak can be sensitive to the local conformational environment; for example, the presence of a shoulder on this peak can indicate the existence of multiple conformers. chemrxiv.org Other important vibrations include the N-H stretch (around 3300-3500 cm⁻¹) and the C≡N stretch of the nitrile group (around 2200-2260 cm⁻¹).
X-ray Absorption Spectroscopy (XAS) is a more specialized technique that provides element-specific information about the local geometric and electronic structure. By tuning the X-ray energy to a specific element's absorption edge (e.g., the carbon K-edge), one can probe transitions of core electrons to unoccupied orbitals. dtu.dk For this compound, XAS could distinguish between the different carbon environments (t-butyl, carbonyl, propyl chain, nitrile), providing detailed information on their bonding and oxidation states. dtu.dk
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C≡N (Nitrile) | Stretching | 2200 - 2260 |
| C=O (Carbamate) | Stretching | 1690 - 1710 chemrxiv.org |
| N-H (Amide) | Bending | 1510 - 1550 |
| C-O (Carbamate) | Stretching | 1160 - 1250 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the target compound from reactants, byproducts, and enantiomers, thereby allowing for its purification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Enantiopurity
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and, crucially for a chiral molecule like this compound, the enantiomeric excess (e.e.). To determine enantiopurity, a chiral stationary phase (CSP) is used. The CSP creates a chiral environment where the two enantiomers ((S) and (R)) form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.
Table 4: Illustrative HPLC Data for Enantiomeric Excess Calculation
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 8.5 | 1,500 |
| (S)-enantiomer | 10.2 | 98,500 |
| Calculation | e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 | 97.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an effective tool for monitoring the progress of a reaction that produces or consumes this compound, provided the compound and other reaction components are sufficiently volatile and thermally stable. Aliquots can be taken from a reaction mixture over time, and GC-MS analysis can track the disappearance of starting materials and the appearance of the product. The mass spectrometer identifies the compounds as they elute from the GC column based on their unique mass spectra and fragmentation patterns, such as the characteristic loss of isobutylene from the t-Boc group. nih.gov This allows for a semi-quantitative assessment of reaction conversion and the identification of any side products.
Table 5: Hypothetical Reaction Monitoring Data using GC-MS
| Time (hours) | Reactant A (Normalized Peak Area) | Product (Normalized Peak Area) | Byproduct (Normalized Peak Area) |
| 0 | 100% | 0% | 0% |
| 1 | 65% | 32% | 3% |
| 2 | 31% | 65% | 4% |
| 4 | 5% | 90% | 5% |
| 6 | <1% | 94% | 6% |
Silica (B1680970) Gel Column Chromatography for Purification
Silica gel column chromatography is a cornerstone technique for the purification of synthetic intermediates like this compound. This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. The polarity of the molecule plays a crucial role in its retention on the polar silica gel surface; more polar compounds interact more strongly and thus elute later.
In a typical purification protocol for this compound and structurally similar N-Boc protected amino nitriles, flash column chromatography is often employed due to its speed and efficiency. The process begins with the careful packing of a glass column with a slurry of silica gel (typically 40-63 µm particle size) in a non-polar solvent, such as hexane (B92381).
The crude reaction mixture, containing the desired product along with any unreacted starting materials or byproducts, is first dissolved in a minimal amount of a suitable solvent, like dichloromethane (B109758) or the initial eluent mixture, and then adsorbed onto a small amount of silica gel. This "dry loading" method is often preferred as it can lead to better separation resolution by ensuring the sample is applied to the column in a concentrated band.
Elution is commonly performed using a solvent gradient of increasing polarity. A typical mobile phase system for compounds of this nature is a mixture of a non-polar solvent, like hexane, and a more polar solvent, such as ethyl acetate (B1210297). The purification would commence with a low concentration of ethyl acetate in hexane, which allows for the elution of non-polar impurities. The concentration of ethyl acetate is then gradually increased, which systematically elutes compounds of increasing polarity. This compound, being of moderate polarity, would be expected to elute at an intermediate concentration of ethyl acetate.
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC). Fractions containing the pure desired compound, as indicated by a single spot on the TLC plate with the correct Rf value, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent | 50% Ethyl Acetate in Hexane |
| Loading Technique | Dry Loading |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
Crystallographic Analysis of Intermediates and Derivatives
While the primary application of advanced analytical techniques for this compound itself is often focused on purification and spectroscopic confirmation, the broader field of its synthesis and application benefits immensely from the crystallographic analysis of its intermediates and derivatives. X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing unequivocal proof of a molecule's structure and, crucially for chiral molecules, its absolute configuration.
X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure
X-ray diffraction (XRD) analysis is a powerful technique that relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to the crystal's structure and allows for the precise determination of bond lengths, bond angles, and torsional angles. For chiral molecules, XRD can be used to determine the absolute configuration of stereocenters, often by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.
As of the current writing, specific crystallographic data for this compound is not publicly available. However, the principles of its structural determination can be effectively illustrated through the analysis of a closely related and structurally complex chiral molecule containing a tert-butyl carbamate group: tert-Butyl (3S,6R,9R)-(5-oxo-3-[[1(R)-phenylethyl]carbamoyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)carbamate monohydrate. nih.gov
The study of this molecule provides a clear example of how X-ray diffraction is used to confirm the absolute configuration of multiple stereocenters within a complex structure. The asymmetric unit of this compound was found to contain one molecule of the carbamate and one water molecule. The crystallographic analysis definitively established the trans-fusion of the two rings of the peptidomimetic system and the specific conformations of the six- and five-membered rings. nih.gov Such detailed structural information is invaluable for understanding the molecule's shape and how it might interact with biological targets, a key aspect of drug design.
The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which describe the fundamental repeating unit of the crystal. The refinement of the crystal structure leads to the precise coordinates of each atom, from which the absolute configuration can be assigned.
| Parameter | Value |
|---|---|
| Chemical Formula | C22H31N3O4·H2O |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.654(1) |
| b (Å) | 15.423(2) |
| c (Å) | 16.897(2) |
| Volume (Å3) | 2255.4(4) |
| Temperature (K) | 95 |
Q & A
Q. What are the recommended synthetic routes for t-butyl (S)-(1-cyanopropyl)carbamate, and how can catalytic systems be optimized?
A common method involves using tin catalysts for carbamate functionalization, as demonstrated in the synthesis of analogous carbamate compounds. For example, BASF’s patent outlines a tin-catalyzed reaction with t-butyl carbamate under controlled conditions (e.g., inert atmosphere, 60–80°C) to achieve high yields . Optimization may include screening Lewis acid catalysts, adjusting solvent polarity (e.g., dichloromethane vs. THF), and monitoring reaction progress via TLC or HPLC.
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat to avoid skin/eye contact .
- Engineering controls : Use fume hoods to minimize inhalation risks .
- Emergency measures : For skin exposure, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Note that physical properties (e.g., melting point, solubility) are poorly characterized, necessitating conservative handling .
Q. How should researchers design stability studies for this compound given limited physicochemical data?
Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, light exposure) and analyze degradation products via LC-MS. The SDS indicates stability under recommended storage (2–8°C in inert atmospheres), but decomposition pathways remain unstudied . Include control batches and validate analytical methods for impurities.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) can determine bond angles and spatial arrangement. For related carbamates, studies show that substituents like the cyanopropyl group influence torsion angles (e.g., C–N–C=O dihedral angles ~120°) . Pair SC-XRD with computational modeling (DFT) to validate the (S)-configuration and assess chiral purity.
Q. What mechanistic insights explain the role of tin catalysts in carbamate functionalization?
Tin catalysts (e.g., SnCl₂) likely act as Lewis acids, polarizing the carbonyl group of t-butyl carbamate to facilitate nucleophilic attack by the cyanopropyl amine. Kinetic studies suggest a second-order dependence on catalyst concentration, with rate-limiting steps involving intermediate iminium species . Probe intermediates using in situ IR or NMR spectroscopy.
Q. How can researchers address contradictions in reported synthetic yields for similar carbamates?
Variability may arise from differences in protecting group strategies or purification methods. For example, chromatography vs. recrystallization can impact yields by 10–15%. Systematically compare methods from patents (e.g., BASF’s tin-catalyzed route) with peer-reviewed protocols, emphasizing solvent selection and catalyst recycling .
Q. What computational approaches are suitable for predicting physicochemical properties when experimental data is absent?
Use QSPR (Quantitative Structure-Property Relationship) models or COSMO-RS simulations to estimate solubility, logP, and pKa. Validate predictions against sparse experimental data (e.g., SDS listings) and cross-reference with analogs like tert-butyl (1-cyanocyclopropyl)carbamate, which shares structural motifs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
